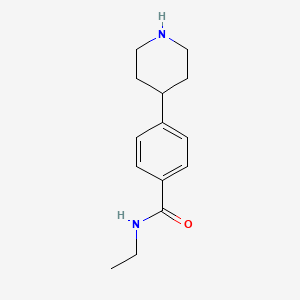

N-ethyl-4-(piperidin-4-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-16-14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYOHXCGJHOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 4 Piperidin 4 Yl Benzamide and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of N-ethyl-4-(piperidin-4-yl)benzamide reveals several logical disconnections that form the basis for its synthesis. The primary disconnection points are the amide bond and the carbon-carbon bond linking the piperidine (B6355638) and benzene (B151609) rings. A third key consideration is the N-ethyl bond on the piperidine ring.

Disconnection of the Amide Bond: The most apparent retrosynthetic step is the disconnection of the amide linkage. This breaks the molecule into two key synthons: a 4-(N-ethylpiperidin-4-yl)aniline derivative and an activated benzoic acid derivative, or alternatively, 4-(piperidin-4-yl)benzoic acid and ethylamine (B1201723). This approach is highly common in medicinal chemistry due to the vast number of available coupling reagents for amide bond formation. hepatochem.com

Disconnection of the C-C Bond: A second strategic disconnection can be made at the bond between the piperidine and the phenyl ring. This leads to a 4-substituted piperidine and a substituted benzene derivative. This strategy often involves cross-coupling reactions, such as the Suzuki coupling, to form the crucial C-C bond.

Disconnection of the N-Ethyl Bond: A further disconnection can be envisioned at the N-ethyl bond of the piperidine ring. This suggests a synthesis where the ethyl group is introduced at a late stage onto a pre-formed 4-(piperidin-4-yl)benzamide (B1288149) core.

These disconnections give rise to both linear and convergent synthetic strategies, each with its own set of advantages and challenges.

Convergent and Linear Synthetic Approaches

Both convergent and linear strategies can be effectively employed in the synthesis of this compound.

Convergent Synthesis: A convergent approach involves the independent synthesis of two or more complex fragments, which are then combined in a late-stage step to form the final product. For this compound, a common convergent strategy would be to separately synthesize N-ethyl-4-iodopiperidine and a 4-(aminocarbonyl)phenylboronic acid derivative, which are then coupled using a palladium-catalyzed Suzuki reaction. Another convergent route involves the synthesis of N-ethylpiperidine-4-one and a suitable benzamide-derived organometallic reagent. This approach is often more efficient and allows for greater flexibility in creating analogues.

The synthesis of this compound relies on a variety of commercially available or readily synthesized precursors. The choice of starting materials is dictated by the chosen synthetic route.

| Precursor/Starting Material | Role in Synthesis |

| 4-Piperidone | Formation of the piperidine ring system |

| 4-Fluorobenzaldehyde | Precursor for the benzamide (B126) moiety |

| Ethylamine | Source of the N-ethyl group |

| 4-Aminobenzoic acid | Starting material for the benzamide portion |

| 1-Boc-4-piperidone | Protected piperidine for controlled functionalization |

| 4-Iodobenzoyl chloride | Activated benzene derivative for coupling reactions |

| N-Phenethyl-4-piperidone (NPP) | A related precursor in similar syntheses unodc.org |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) | A precursor for related fentanyl analogues unodc.org |

The piperidine ring is a fundamental scaffold in many pharmaceuticals. nih.govresearchgate.net Its synthesis can be achieved through several established methods.

Hydrogenation of Pyridine (B92270) Derivatives: The most common industrial method for producing piperidine is the hydrogenation of pyridine, often using catalysts like molybdenum disulfide. wikipedia.org Substituted piperidines can be prepared by the reduction of corresponding substituted pyridines.

Cyclization Reactions: Intramolecular cyclization reactions are also widely used. For instance, the condensation of amines with aldehydes or ketones followed by reductive amination can form the piperidine ring in a [5+1] annulation approach. nih.gov Another method involves the Dieckmann condensation of diesters to form 4-piperidones, which are key intermediates. dtic.mil

From Existing Chiral Pools: For enantiomerically pure analogues, starting materials from the chiral pool can be utilized, or asymmetric synthesis methods can be employed. nih.gov

The benzamide moiety can be introduced and functionalized through various C-H functionalization techniques or by building it from a substituted benzene ring.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on a benzamide scaffold. rsc.orgresearchgate.net Using directing groups, such as an 8-aminoquinoline (B160924) amide, allows for precise introduction of substituents at the ortho position through transition metal catalysis (e.g., Pd, Rh, Co, Cu). rsc.orgnih.gov While powerful for creating complex analogues, this might be overly complex for the direct synthesis of the parent compound.

From Substituted Benzenes: A more traditional and direct approach starts with a para-substituted benzene derivative, such as 4-aminobenzoic acid or 4-iodobenzoic acid. The carboxylic acid can then be converted to a benzamide through standard amide bond formation techniques.

The introduction of the ethyl group onto the piperidine nitrogen is a crucial step that can be performed at various stages of the synthesis.

Reductive Amination: A common method involves the reaction of a piperidine precursor with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride. This is a mild and efficient way to introduce the ethyl group.

Direct Alkylation: The piperidine nitrogen can be directly alkylated using an ethyl halide (e.g., ethyl bromide or ethyl iodide). researchgate.netresearchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid formed. researchgate.netchemicalforums.com To avoid over-alkylation to the quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to ensure the piperidine is in excess. researchgate.net

| Alkylation Method | Reagents | Key Considerations |

| Reductive Amination | Acetaldehyde, Sodium triacetoxyborohydride | Mild conditions, high yield |

| Direct Alkylation | Ethyl bromide/iodide, K2CO3/Et3N | Potential for over-alkylation, requires careful control of stoichiometry researchgate.net |

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry. hepatochem.comasiaresearchnews.com A plethora of methods exist for this transformation.

Coupling Reagents: The most common approach involves the activation of a carboxylic acid with a coupling reagent, followed by reaction with an amine. hepatochem.com This can be done in a one-pot procedure. asiaresearchnews.com Widely used coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium (B103445) and aminium reagents. hepatochem.com Additives are often used to improve efficiency and reduce side reactions.

Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride or fluoride. While highly efficient, the harsh conditions required for their formation can limit their use with sensitive substrates. hepatochem.com

Biocatalytic Methods: Enzyme-catalyzed amide bond formation is a growing area, offering a greener and more sustainable alternative. rsc.org Hydrolase enzymes can be used in low-water systems to drive the equilibrium towards amide synthesis.

The choice of method depends on the specific substrates, the scale of the reaction, and the desired purity of the final product. For complex molecules, milder coupling reagents are generally preferred.

Catalytic Reactions in Synthesis (e.g., Suzuki Coupling)

The construction of analogues of this compound, particularly those featuring bi-aryl or aryl-heterocycle moieties, frequently employs palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and versatile method for forming critical carbon-carbon bonds in drug discovery and development nih.gov. This reaction is instrumental in synthesizing derivatives where the piperidine or benzamide core is linked to other aryl or heteroaryl groups nih.gov.

Two general synthetic approaches have been established for analogous compounds, one of which is based on the Suzuki coupling reaction of a vinyl bromide nih.gov. A typical protocol involves the reaction of an aryl or heterocyclic halide with a corresponding boronic acid or boronic ester in the presence of a palladium catalyst and a base nih.govresearchgate.net. The choice of catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a suitable base like potassium carbonate or potassium phosphate (B84403) (K₃PO₄), is crucial for achieving high yields nih.govresearchgate.net. The reaction is typically conducted in a solvent like toluene (B28343) at elevated temperatures researchgate.net. This methodology allows for the rapid exploration of a wide range of structural analogues for structure-activity relationship (SAR) optimization nih.gov. For instance, the synthesis of 4-benzyl piperidines has been achieved through a Suzuki coupling protocol involving 4-methylene-N-Boc-piperidine and various bromobenzenes researchgate.net.

A general scheme for a Suzuki-Miyaura coupling reaction to produce bi-aryl ketones, which can be analogous to the synthesis of benzamide derivatives, is presented below.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Parameter | Condition | Source |

|---|---|---|

| Reactants | N-Ac/Bn benzamide (1.0 equiv.), Aryl boronic acid (2.0 equiv.) | researchgate.net |

| Catalyst | Robust NHC-palladacycle (3 mol%) | researchgate.net |

| Base | K₃PO₄ (3.0 equiv.) | researchgate.net |

| Solvent | Toluene | researchgate.net |

| Temperature | 90 °C | researchgate.net |

| Atmosphere | N₂ | researchgate.net |

| Time | 24 hours | researchgate.net |

Optimization of Reaction Conditions and Solvent Systems

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction conditions, particularly for the key amide bond formation step. The direct N-amidation of a carboxylic acid (like a 4-substituted benzoic acid) and an amine (such as ethylamine or a piperidine derivative) can be optimized by systematically varying the coupling reagents, additives, solvents, temperature, and reaction time analis.com.my.

Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used to facilitate this coupling analis.com.mynih.gov. Studies have shown that the choice of solvent significantly impacts the reaction yield. For example, in the amidation of cinnamic acid, anhydrous tetrahydrofuran (B95107) (THF) was found to be superior to dichloromethane (B109758) (DCM) analis.com.my. Temperature is another critical parameter; an optimal temperature of 60°C was identified for a specific EDC-mediated amidation, balancing reaction rate and side-product formation analis.com.my. The molar ratio of the coupling reagent to the reactants is also fine-tuned to maximize yield; a ratio of 1.5 equivalents of EDC.HCl relative to the carboxylic acid and amine proved most effective in one study analis.com.my.

The optimization process involves a systematic investigation of these parameters to achieve high yields and purity, which simplifies subsequent purification steps and reduces waste analis.com.my.

Table 2: Optimization of an EDC-Mediated Amidation Reaction

| Parameter | Conditions Investigated | Optimal Condition | Source |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous THF | analis.com.my |

| Temperature | Room Temperature, 40 °C, 60 °C, 80 °C | 60 °C | analis.com.my |

| Reagent Ratio | Varied molar ratios of EDC.HCl | 1:1:1.5 (Acid:Amine:EDC.HCl) | analis.com.my |

| Reaction Time | 30, 60, 90, 120, 150, 180 minutes | 150 minutes | analis.com.my |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound product is essential to ensure high purity for subsequent analytical and biological evaluation. A variety of chromatographic and non-chromatographic techniques are employed.

Column Chromatography: This is a widely used method for purifying reaction products and intermediates. Silica gel is the most common stationary phase google.com. The mobile phase, or eluent, is carefully chosen to achieve optimal separation. Common solvent systems include ethyl acetate (B1210297), mixtures of ethyl acetate and hexane (B92381) (e.g., 7/3 v/v), or gradients of methanol (B129727) in ethyl acetate (e.g., 5% methanol) or methanol in dichloromethane (e.g., 5-15% v/v) nih.govgoogle.com.

Preparative High-Performance Liquid Chromatography (Prep LC): For more challenging separations or to obtain highly pure compounds, automated systems like the Waters Associates Prep LC/System 500 with a PrepPAK-500/SILICA column are utilized google.com. This technique offers higher resolution compared to standard column chromatography google.com.

Extraction and Washing: After the reaction is complete, a standard work-up procedure often involves diluting the reaction mixture with a suitable solvent like water or toluene and extracting the product into an organic solvent such as ethyl acetate or dichloromethane nih.govgoogle.com. The organic phase is then washed with water or brine to remove inorganic impurities and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate nih.govgoogle.com. The purified product is then obtained by evaporating the solvent under reduced pressure (flash evaporation) google.com.

Recrystallization: This technique can be used to purify solid products and also to resolve cis/trans isomers, as one form may be more active or have more desirable characteristics than the other google.com.

These techniques can be used individually or in combination to isolate the target compound with the required degree of purity google.com.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of N-ethyl-4-(piperidin-4-yl)benzamide is predicted to exhibit distinct signals corresponding to the ethyl, piperidine (B6355638), and benzamide (B126) moieties. The aromatic protons of the benzamide ring are expected to appear as doublets in the downfield region, typically between 7.7 and 7.3 ppm, due to the electron-withdrawing effect of the amide group. The ethyl group protons would present as a quartet for the methylene (B1212753) group (CH₂) adjacent to the nitrogen and a triplet for the terminal methyl group (CH₃) in the upfield region. The piperidine ring protons would show a more complex pattern of multiplets. The proton attached to the nitrogen of the amide (NH) would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | ~7.7 | Doublet |

| Aromatic (meta to C=O) | ~7.4 | Doublet |

| Amide (NH) | Variable (broad singlet) | Broad Singlet |

| Ethyl (CH₂) | ~3.4 | Quartet |

| Piperidine (CH at C4) | ~2.8 | Multiplet |

| Piperidine (CH₂ equatorial at C2, C6) | ~3.1 | Multiplet |

| Piperidine (CH₂ axial at C2, C6) | ~2.7 | Multiplet |

| Piperidine (CH₂ equatorial at C3, C5) | ~1.8 | Multiplet |

| Piperidine (CH₂ axial at C3, C5) | ~1.6 | Multiplet |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around 167 ppm. The aromatic carbons will have distinct signals in the range of 126-135 ppm. The carbons of the piperidine ring will appear in the upfield region, as will the carbons of the ethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~167 |

| Aromatic (C-1, attached to C=O) | ~135 |

| Aromatic (C-4, attached to piperidine) | ~145 |

| Aromatic (C-2, C-6) | ~127 |

| Aromatic (C-3, C-5) | ~128 |

| Piperidine (C-4) | ~45 |

| Piperidine (C-2, C-6) | ~46 |

| Piperidine (C-3, C-5) | ~33 |

| Ethyl (CH₂) | ~35 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between adjacent protons, for example, between the methylene and methyl protons of the ethyl group, and among the protons of the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connection of the piperidine ring to the benzamide moiety and the ethyl group to the amide nitrogen.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. For this compound, key vibrational modes would include the N-H stretch of the amide, the C=O stretch of the amide, C-N stretching, and various vibrations associated with the aromatic and piperidine rings.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300-3500 |

| Aromatic/Aliphatic | C-H Stretch | 2850-3100 |

| Amide | C=O Stretch | 1630-1680 |

| Aromatic | C=C Stretch | 1450-1600 |

Note: These are predicted values based on typical ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond, the ethyl group, and fragmentation of the piperidine ring. A key fragment would be the benzoyl cation or related species.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound is expected to show absorption bands in the UV region due to the π → π* and n → π* transitions of the benzamide chromophore. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity. Based on data for similar benzamide structures, one could expect a strong absorption band around 230-280 nm.

Crystallographic Analysis and Solid State Chemistry of N Ethyl 4 Piperidin 4 Yl Benzamide Analogues

Single Crystal X-ray Diffraction (SCXRD) for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This powerful technique provides detailed information on molecular geometry, conformational preferences, and the nature of intermolecular interactions that dictate the crystal packing. nih.govnih.gov

The analysis of single crystals of various N-ethyl-4-(piperidin-4-yl)benzamide analogues reveals their crystallization in several crystal systems, with the monoclinic system being common. The space group and unit cell parameters, which define the symmetry and dimensions of the repeating unit in the crystal, are unique for each crystalline form.

For instance, the analogue 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate crystallizes in the monoclinic system. nih.gov Another example, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, also crystallizes in the monoclinic system, specifically in the P2₁/n space group. nih.gov The crystallographic data for these and other analogues are summarized in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate | Monoclinic | - | 14.9115 (6) | 6.6899 (3) | 15.6215 (7) | 90 | 102.956 (2) | 90 | nih.gov |

| ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P2₁/n | - | - | - | - | - | - | nih.gov |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 | mdpi.com |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010 | 98.6180(10) | 103.8180 | mdpi.com |

"- " indicates data not specified in the provided search results.

SCXRD analysis provides highly precise measurements of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecular geometry. In the structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide, the C—N bond distances are within the normal range of 1.335 (2) to 1.464 (2) Å, and the C=O bond length is 1.231 (2) Å. nih.gov For 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, the central N—C(=S)—N(H)—C(=O) bridge is twisted, characterized by an N—C—N—C torsion angle of 74.8 (6)°. nih.govresearchgate.net Similarly, in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the presence of bulky substituents on the pyridine (B92270) ring causes a significant rotation of the piperidine (B6355638) ring relative to the quinoline (B57606) system, with a dihedral angle of 76.83 (13)° between their mean planes. nih.gov

| Compound | Feature | Value | Ref. |

| 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide | C—N bond lengths | 1.335(2)–1.464(2) Å | nih.gov |

| 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide | C=O bond length | 1.231(2) Å | nih.gov |

| 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide | N—C—N—C torsion angle | 74.8 (6)° | nih.govresearchgate.net |

| ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Dihedral angle | 76.83 (13)° | nih.gov |

A consistent finding across the crystallographic studies of these analogues is the adoption of a chair conformation by the piperidine ring. nih.govnih.govnih.gov This is the most stable conformation for a six-membered saturated ring, minimizing steric and torsional strain. In 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate and 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, the piperidine ring is confirmed to be in a chair conformation. nih.govnih.gov For ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring also adopts a chair conformation, with the ethyl ester group situated in an equatorial position. nih.gov The specific puckering parameters can be calculated to quantify the exact shape of the ring. nih.govnih.gov

The cumulative effect of intermolecular interactions, including hydrogen bonds and other weaker forces like van der Waals interactions and π–π stacking, results in a specific crystal packing and supramolecular architecture. In the structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, the hydrogen-bonded chains are further organized into layers parallel to the ac plane through C—H⋯π interactions. nih.govresearchgate.net These layers are then linked by offset π–π stacking interactions between the benzene (B151609) rings, leading to a stable three-dimensional supramolecular structure. nih.govresearchgate.net This hierarchical organization of molecules is a key determinant of the crystal's physical properties.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Assessment

Powder X-ray Diffraction (PXRD) is a fundamental and rapid analytical technique used to characterize crystalline solids. nih.gov It is particularly valuable for phase identification and the study of polymorphism, which is the ability of a compound to exist in more than one crystal structure. nih.govresearchgate.net Different polymorphs of a drug can exhibit different physical properties, such as solubility and stability, making polymorph screening essential in pharmaceutical development. researchgate.net

The PXRD technique works by irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase, governed by Bragg's Law. nih.gov This pattern can be compared to a database of known patterns or to a pattern calculated from SCXRD data to identify the crystalline form(s) present in a bulk sample. nih.gov

PXRD is the primary method for detecting the presence of different polymorphic forms in a sample. researchgate.netmdpi.com For example, three solid forms of alectinib (B1194254) hydrochloride were initially identified based on their distinct PXRD patterns, long before their full crystal structures were determined. mdpi.com This highlights the utility of PXRD in routine quality control and in situations where obtaining single crystals suitable for SCXRD is challenging. nih.govmdpi.com Furthermore, PXRD can be used to assess the purity of a sample and to monitor its phase stability under various conditions. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) for Crystalline Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful analytical technique utilized to investigate the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of pharmaceutical sciences and solid-state chemistry, SEM provides invaluable insights into the crystalline habit, particle size distribution, and surface characteristics of active pharmaceutical ingredients (APIs) and their intermediates. The morphology of crystalline particles can significantly influence crucial downstream processes, including filtration, drying, and formulation, as well as impacting the final drug product's performance characteristics such as dissolution rate and bioavailability.

For this compound and its analogues, the application of SEM would facilitate a detailed examination of the external crystal features. This analysis is instrumental in identifying the predominant crystal forms and in observing any morphological variations that may arise from different crystallization conditions, such as the choice of solvent, cooling rate, or the presence of impurities. Such variations can be indicative of polymorphic transformations or the formation of solvates, which are critical aspects of solid-state characterization.

The high-resolution images generated by SEM allow for the visualization of distinct crystal faces, edges, and vertices. This information is complementary to the internal structural data obtained from single-crystal X-ray diffraction (SCXRD) and the bulk powder characteristics determined by powder X-ray diffraction (PXRD). By correlating the macroscopic appearance of the crystals with their underlying atomic arrangement, a more comprehensive understanding of the structure-property relationships can be established.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the electronic properties and geometric structure of a molecule. These ab initio methods solve the Schrödinger equation (or its approximations) for a given system, providing a deep understanding of its behavior at the atomic and molecular levels.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry.

Table 1: Predicted Optimized Geometric Parameters for N-ethyl-4-(piperidin-4-yl)benzamide (Illustrative) (Note: The following table is illustrative of the parameters that would be obtained from a DFT calculation. Specific values are not available in the cited literature.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~1.24 Å |

| C-N (Amide) | ~1.35 Å | |

| C-C (Benzene-Piperidine) | ~1.52 Å | |

| Bond Angle | O=C-N (Amide) | ~122° |

| C-N-C (Piperidine) | ~112° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis would show the spatial distribution of these orbitals. The HOMO is expected to be located primarily on the electron-rich phenyl ring and the nitrogen of the piperidine (B6355638), while the LUMO would likely be centered on the benzamide (B126) group, particularly the carbonyl carbon and the aromatic ring. This analysis helps predict how the molecule will interact with other chemical species.

Table 2: Frontier Molecular Orbital Properties (Illustrative) (Note: This table illustrates the type of data generated from an FMO analysis. Specific values for the target compound are not available in the cited literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow regions represent neutral or slightly negative/positive potentials.

In an MEP map of this compound, the oxygen atom of the carbonyl group would be an intense red region, indicating it is a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom on the amide nitrogen and the hydrogens on the piperidine nitrogen would appear as blue regions, indicating their electrophilic character. The benzene (B151609) ring would show a mix of potentials, influencing its interaction with other aromatic systems.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge transfer and conjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis quantifies the stabilization energy associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using DFT methods. The results are then compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes (stretching, bending, torsion) to the observed spectral bands.

A Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode by quantifying the contribution of different internal coordinates to that mode. For this compound, calculations would predict the characteristic stretching frequencies for the N-H bond, the C=O double bond of the amide, the C-N bonds, and the various C-H bonds in the aromatic and aliphatic parts of the molecule.

Table 3: Selected Predicted Vibrational Frequencies (Illustrative) (Note: This table shows representative data from a vibrational frequency calculation. Specific values are not available in the cited literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | ~3400 |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Aliphatic) | ~2950 |

| C=O Stretch (Amide) | ~1650 |

Molecular Modeling and Simulation Techniques

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological target.

In the context of drug design, molecular modeling techniques like docking and molecular dynamics (MD) simulations are often applied to compounds structurally similar to this compound. For instance, studies on N-ethyl-4-(pyridin-4-yl)benzamide derivatives use these methods to understand how they bind to protein targets like Rho-associated kinase-1 (ROCK1). Such simulations model the dynamic interactions between the ligand (the compound) and the protein's active site, calculating binding affinities and identifying key interacting amino acid residues. These approaches are invaluable for predicting the biological activity of a molecule and guiding the design of more potent analogs.

Chemical Reactivity and Derivatization Studies

General Reaction Types of N-ethyl-4-(piperidin-4-yl)benzamide

The principal reaction types involving this compound and its derivatives include oxidation, reduction, nucleophilic substitution, and amide bond hydrolysis. These reactions can be directed to specific sites within the molecule to generate a diverse array of new chemical entities.

Oxidation Reactions of the Piperidine (B6355638) Ring and Benzamide (B126) Moiety

The piperidine ring and the benzamide moiety can undergo oxidation under various conditions. The piperidine nitrogen can be oxidized to form N-oxides, a common transformation for N-heterocycles. wikipedia.orgwikipedia.org For instance, reagents like hydrogen peroxide-urea can be employed for such oxidations. wikipedia.orgwikipedia.org The piperidine ring itself can also be a target for oxidation, potentially leading to the formation of piperidinones or other oxidized derivatives. mdpi.com

The benzamide moiety is generally stable to oxidation, but under harsh conditions, the aromatic ring could be susceptible to hydroxylation or other oxidative transformations. More commonly, derivatives of the benzamide portion, such as those with activating groups on the phenyl ring, might undergo oxidation. For example, hydroxybenzaldehydes can be converted to dihydroxybenzenes in a process known as the Dakin oxidation. wikipedia.orgwikipedia.org

Reduction Reactions

Reduction reactions of this compound derivatives primarily target the benzamide functional group. The amide can be reduced to the corresponding amine, which would yield N-ethyl-4-(piperidin-4-yl)benzylamine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride.

In more complex derivatives, other functional groups may be susceptible to reduction. For instance, if a nitro group were present on the benzamide phenyl ring, it could be selectively reduced to an amino group using reagents like iron powder in the presence of ammonium (B1175870) chloride. researchgate.net Similarly, the hydrogenation of unsaturated piperidine rings can lead to saturated piperidines. mdpi.com

Nucleophilic Substitution Reactions on the Benzamide or Piperidine Rings

Nucleophilic substitution reactions can occur at both the benzamide and piperidine rings. On the benzamide phenyl ring, substitution is possible, particularly if a leaving group is present. For example, a halogenated benzamide precursor could undergo substitution with various nucleophiles.

The piperidine ring, particularly at the nitrogen atom, is nucleophilic and can participate in substitution reactions. For instance, the secondary amine of the piperidine can be alkylated or acylated. nih.govmdpi.com Additionally, intramolecular nucleophilic substitution can be used to form cyclic structures. mdpi.com

Amide Bond Hydrolysis Under Acidic and Basic Conditions

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions, although amides are generally stable. masterorganicchemistry.com

Acidic Hydrolysis: Under acidic conditions, typically by heating with a strong acid like hydrochloric acid, the amide bond is hydrolyzed to yield 4-(piperidin-4-yl)benzoic acid and ethylamine (B1201723). chemguide.co.uklibretexts.orglibretexts.org The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com

Basic Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, the amide undergoes hydrolysis to form the salt of 4-(piperidin-4-yl)benzoic acid and ethylamine. chemguide.co.uklibretexts.orglibretexts.org This process, also known as saponification, involves the direct attack of a hydroxide ion on the carbonyl carbon. libretexts.org Tertiary amides can be more challenging to hydrolyze than primary or secondary amides. arkat-usa.orgresearchgate.net

Functionalization of the Piperidine Nitrogen and Ring

The piperidine moiety offers multiple sites for functionalization. The secondary nitrogen atom is a key site for derivatization. It can be readily alkylated, acylated, or sulfonylated to introduce a wide range of substituents. nih.govresearchgate.net For example, reaction with benzyl (B1604629) chloride would yield the N-benzyl derivative. nih.gov

The carbon atoms of the piperidine ring can also be functionalized, although this is generally more complex. google.com Strategies for piperidine ring functionalization often involve the synthesis of piperidine derivatives with pre-installed functional groups. mdpi.com

Substitution Pattern Modifications on the Benzamide Phenyl Ring

Modifying the substitution pattern on the benzamide phenyl ring is a common strategy to alter the properties of this compound derivatives. This can be achieved through various aromatic substitution reactions. For instance, electrophilic aromatic substitution reactions like nitration or halogenation can introduce substituents onto the ring. nih.gov Subsequent reactions can then be used to further modify these groups. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups. researchgate.net

Derivatization Strategies for Specific Research Applications (e.g., Radiosynthesis)

The strategic chemical modification of the this compound scaffold is crucial for developing derivatives tailored for specific research applications, most notably in the field of radiolabeling for imaging studies. These derivatization strategies focus on introducing functionalities that can be readily labeled with radionuclides or that enhance the molecule's interaction with biological targets.

A primary approach for creating radiolabeled analogs involves the synthesis of a precursor molecule that can undergo a facile radiolabeling reaction in the final step. For instance, a common strategy for radioiodination is the preparation of a non-iodinated, but otherwise identical, analog of the target compound. This precursor can then be radiolabeled via an electrophilic substitution reaction. An example of this approach is seen in the synthesis of radiolabeled benzamides for melanoma imaging, where a desiodo precursor is synthesized and subsequently radioiodinated. nih.govresearchgate.net This method ensures that the final radiolabeled compound has a high specific activity and is chemically identical to the non-radioactive standard. The optimization of this radioiodination step is critical and often involves adjusting reaction conditions to maximize the radiochemical yield, which can reach up to 76% with high radiochemical purity. nih.gov

Another key derivatization point is the piperidine nitrogen. The secondary amine of the piperidine ring is a versatile handle for introducing a variety of substituents via alkylation or acylation reactions. This is exemplified in the synthesis of compounds like Indoramin, where a 4-benzamidopiperidine core is alkylated. wikipedia.org This strategy allows for the introduction of different functional groups that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Furthermore, the benzamide portion of the molecule can also be modified. Structure-activity relationship (SAR) studies on related benzamide derivatives have shown that modifications to the benzoyl ring can significantly impact biological activity. These modifications can include the introduction of various substituents to explore their effects on target binding and selectivity.

For research applications such as the development of kinase inhibitors, the this compound scaffold can be systematically modified to optimize interactions with the target protein. Computational modeling techniques, such as 3D-QSAR, can guide the design of new derivatives with enhanced potency. peerj.com These studies often involve creating a library of analogs with substitutions on both the piperidine and benzamide moieties to establish a comprehensive SAR. peerj.com

The following table summarizes common derivatization strategies and their applications based on studies of related benzamide compounds.

| Derivatization Site | Reaction Type | Reagents/Conditions | Application | Reference |

| Benzoyl Ring | Electrophilic Iodination | Iodine-125, Oxidizing Agent | Radiosynthesis for Imaging | nih.govresearchgate.net |

| Piperidine Nitrogen | Alkylation | Alkyl Halide, Base | Modulation of Pharmacokinetics/Pharmacodynamics | wikipedia.org |

| Benzamide Nitrogen | N-Alkylation | Benzyl Halide, NaH | SAR for Kinase Inhibitors | acs.org |

| Piperidine Ring | Suzuki Coupling | Vinyl Bromide, Palladium Catalyst | Introduction of Unsaturated Moieties | nih.gov |

These derivatization strategies highlight the versatility of the this compound scaffold in medicinal chemistry, enabling the development of a wide range of derivatives for various research purposes, including the creation of highly specific radiotracers for in vivo imaging.

Structure Activity Relationship Sar and Mechanistic Investigations

Systematic Exploration of Structural Modulators of Target Interactions

The biological activity of a compound is intrinsically linked to its three-dimensional structure and how it interacts with its molecular targets. This section dissects the key structural components of N-ethyl-4-(piperidin-4-yl)benzamide and the impact of their modification on target binding and selectivity.

Impact of N-Ethyl Group on Binding Affinity and Selectivity

The N-ethyl group attached to the benzamide (B126) nitrogen is a critical determinant of the binding affinity and selectivity of this class of compounds. While direct comparative studies on the N-ethyl group in this compound are not extensively detailed in the available literature, related research on structurally similar molecules, such as N-ethyl-4-(pyridin-4-yl)benzamide based Rho-associated kinase-1 (ROCK1) inhibitors, underscores the importance of the N-alkyl substituent. nih.govresearchgate.netpeerj.com In this series of ROCK1 inhibitors, the N-ethyl group is a common feature among potent compounds, suggesting it provides a favorable combination of size and lipophilicity for interaction within the enzyme's binding pocket. Alterations at this position, such as changing the alkyl chain length or introducing cyclic structures, can significantly modulate biological activity, indicating that the N-ethyl group is a key element for achieving high-affinity binding.

Influence of Piperidine (B6355638) Ring Conformation and Substituent Positions on Biological Activity

The piperidine ring serves as a crucial scaffold in this compound, orienting the benzamide moiety for optimal interaction with its biological targets. The conformation of this ring and the placement of any substituents are pivotal for biological activity. Studies on N-(piperidine-4-yl)benzamide derivatives have demonstrated their potential as potent antitumor agents, highlighting the significance of the piperidine core. nih.gov For instance, in a series of compounds designed as cell cycle inhibitors, the piperidine ring was a constant feature, suggesting its essential role in the observed activity. nih.gov Furthermore, chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which contains the piperidine-4-yl motif, has been explored for developing inhibitors of the NLRP3 inflammasome, indicating the versatility of this structural element in drug design. nih.govresearchgate.net The precise conformation of the piperidine ring ensures the correct spatial arrangement of the pharmacophoric groups, which is essential for effective binding to target proteins.

Effects of Benzamide Ring Substitutions (e.g., trifluoromethyl, fluoro groups, methoxy) on Electronic Distribution and Interactions

For example, in studies of related benzamide derivatives, the introduction of fluorine atoms has been shown to increase binding affinity for targets like the cereblon (CRBN) E3 ligase. acs.org The high electronegativity of fluorine can create favorable dipole-dipole or hydrogen-bonding interactions with the protein. In the context of ROCK1 inhibitors based on a similar N-ethyl-benzamide scaffold, 3D-QSAR studies have provided insights into the effects of various substituents. These studies generate contour maps that indicate regions where certain properties (e.g., steric bulk, electrostatic potential) would be favorable or unfavorable for activity. nih.govpeerj.com For instance, a contour map might reveal that an electron-withdrawing group at a specific position on the benzamide ring enhances binding by complementing an electropositive region of the protein's active site.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular pathways through which this compound and its analogs exert their effects is crucial for their development and application. This section details the known ligand-protein interactions and the subsequent modulation of intracellular signaling.

Ligand-Protein Interaction Profiles (e.g., with enzymes, receptors, protein kinases)

This compound and its derivatives have been shown to interact with various protein targets, including enzymes and receptors. Molecular modeling studies on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors have provided detailed insights into their binding mode. These studies revealed that the benzamide moiety can form crucial hydrogen bonds with residues in the hinge region of the kinase domain, such as Met156, and with the catalytic lysine (B10760008) (Lys105). nih.govpeerj.com The pyridinyl ring (a bioisostere of the piperidinyl ring) was found to engage in π-π stacking interactions with a gatekeeper phenylalanine residue (Phe368), while other hydrophobic interactions with residues like Ile82, Phe87, and Leu107 further stabilize the ligand-protein complex. nih.govpeerj.com

In a different context, derivatives of N-(piperidin-4-yl)benzamide have been investigated as inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in inflammation. nih.govresearchgate.net While the precise interactions were not fully elucidated, the studies suggest that the piperidine-benzamide scaffold is a key recognition element for the target protein.

| Target Protein | Interacting Ligand Moiety | Key Amino Acid Residues | Type of Interaction |

| ROCK1 | Benzamide | Met156, Lys105 | Hydrogen Bonding |

| ROCK1 | Pyridinyl (analogous to Piperidinyl) | Phe368 | π-π Stacking |

| ROCK1 | Various | Ile82, Phe87, Leu107 | Hydrophobic Interactions |

Modulation of Intracellular Signaling Pathways (e.g., cell cycle regulation, specific enzyme inhibition)

By binding to and inhibiting specific protein targets, this compound derivatives can modulate key intracellular signaling pathways. A notable example is the induction of cell cycle arrest in cancer cells. A study on novel N-(piperidine-4-yl)benzamide derivatives demonstrated that a particularly potent compound, compound 47, induced cell cycle arrest in HepG2 human liver cancer cells. nih.gov Mechanistic investigations revealed that this compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while increasing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov This suggests that the compound's antitumor activity is mediated through the induction of cell cycle arrest via a p53/p21-dependent pathway. nih.gov

Furthermore, the inhibition of ROCK1 by N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors directly impacts pathways controlling smooth muscle cell contraction. nih.govresearchgate.netpeerj.com Hyperactivity of ROCK1 is implicated in various cardiovascular diseases, and its inhibition is a promising therapeutic strategy. nih.govpeerj.com

| Modulated Signaling Pathway | Key Protein Target(s) | Observed Cellular Effect |

| Cell Cycle Regulation | Cyclin B1, p-Rb, p21, p53, p-AMPK | Induction of cell cycle arrest in HepG2 cells |

| Smooth Muscle Contraction | ROCK1 | Inhibition of smooth muscle cell contraction |

Comparative SAR Analysis with Structurally Related Benzamide and Piperidine Analogues

The structure-activity relationship (SAR) of this compound and its analogues is a critical area of investigation for modulating their biological activity. By systematically altering the benzamide and piperidine moieties, researchers have been able to probe the key structural features that govern efficacy and selectivity for various biological targets. This section provides a comparative analysis of these structural modifications.

Extensive research has been conducted on the synthesis and SAR of N-(piperidin-4-yl)benzamide derivatives. nih.gov Guided by principles of bioisosterism and pharmacokinetic considerations, a series of novel benzamide derivatives were designed and synthesized to explore their potential as activators of hypoxia-inducible factor 1 (HIF-1) pathways. nih.govmdpi.com

Key insights into the SAR of these compounds have been derived from substitutions on both the benzamide and piperidine rings. For instance, modifications to the N-benzyl group of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have a significant impact on their affinity and selectivity for sigma receptors. nih.gov Generally, 3-substituted compounds show higher affinity compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitutions on the aromatic ring tend to increase affinity for sigma-2 receptors while maintaining a similar affinity for sigma-1 receptors. nih.gov

The nature of the substituent on the piperidine nitrogen is also a key determinant of activity. In a study of 4-aminopiperidine (B84694) derivatives as antifungal agents, the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with an n-dodecyl group at the 4-amino position was found to be highly beneficial for antifungal activity. mdpi.com Conversely, acylation of the exocyclic amino group resulted in a near-complete loss of activity. mdpi.com

The following data tables provide a detailed look at the SAR of various benzamide and piperidine analogues, highlighting the impact of different substituents on their biological activity.

Interactive Data Table: SAR of Benzamide Analogues

| Compound | R1 | R2 | Biological Activity (IC50, µM) |

| 10b | H | 4-Fluorophenoxy | 0.12 (HepG2) |

| 10j | H | 4-Chlorophenoxy | 0.13 (HepG2) |

| Analogue A | Cl | 3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl | - |

| Analogue B | Br | 3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl | - |

Data for compounds 10b and 10j are from a study on HIF-1α activators. nih.govmdpi.com Data for Analogue A and Analogue B are from a study on pyridine-linked 1,2,4-oxadiazole (B8745197) derivatives. mdpi.com

Interactive Data Table: SAR of Piperidine Analogues

| Compound | N-Substituent | 4-Substituent | Biological Activity |

| N-(1-benzylpiperidin-4-yl)phenylacetamide (1) | Benzyl | Phenylacetamide | Ki = 3.90 nM (sigma1), Ki = 240 nM (sigma2) |

| 2b | Benzyl | n-Dodecylamino | High antifungal activity |

| 3b | Phenylethyl | n-Dodecylamino | High antifungal activity |

| 5b | H | n-Dodecylamino | Noteworthy antifungal activity |

| 4b | Boc | n-Dodecylamino | Noteworthy antifungal activity |

Data for compound 1 is from a study on sigma1 receptor ligands. nih.gov Data for compounds 2b, 3b, 5b, and 4b are from a study on antifungal 4-aminopiperidines. mdpi.com

The presented data underscores the intricate relationship between the chemical structure of this compound analogues and their resulting biological activities. The substitutions on both the benzamide and piperidine rings offer multiple avenues for fine-tuning the pharmacological profile of these compounds.

Pre Clinical Research Implications and Applications

Role as a Chemical Building Block in Complex Molecule Synthesis

The N-(piperidin-4-yl)benzamide framework is a foundational component, or building block, for the synthesis of more complex, biologically active molecules. In synthetic chemistry, complex target molecules are often assembled from smaller, pre-functionalized fragments known as synthons. The piperidine-benzamide core represents a key synthon, offering specific physicochemical properties and multiple points for chemical modification.

Researchers have demonstrated the utility of piperidine-containing fragments in constructing novel therapeutic candidates. For instance, in the development of inhibitors for the NLRP3 inflammasome, a key mediator of inflammation, a commercially available building block, 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one, was used as a starting scaffold. This piperidine-containing structure was coupled with various carboxylic acids using activating agents like HBTU or CDI to create a library of new potential drugs. mdpi.com This process highlights how the piperidine (B6355638) moiety is a reliable anchor point for amide bond formation, a common reaction in pharmaceutical synthesis. mdpi.com

Similarly, the synthesis of substituted sulfamoyl benzamidothiazoles involved coupling a benzoic acid synthon with piperidine. nih.gov This modular approach, where pre-synthesized fragments are joined, allows for the efficient creation of diverse chemical libraries for screening purposes. The N-ethyl-4-(piperidin-4-yl)benzamide structure fits perfectly within this paradigm, providing a stable and reactive core for the elaboration of more intricate molecular architectures aimed at a wide array of biological targets.

Utilization as a Reference Compound in Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The N-(piperidin-4-yl)benzamide scaffold serves as an excellent reference or parent compound in these investigations. By systematically modifying different parts of the molecule—the piperidine ring, the ethyl group on the amide nitrogen, or the benzamide (B126) ring—researchers can deduce which chemical features are critical for potency and selectivity.

Several SAR studies have been conducted on N-(piperidin-4-yl)benzamide derivatives:

Antitumor Activity : In a study focused on developing cell cycle inhibitors for liver cancer (hepatocarcinoma), a series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated. The research found that specific substitutions on the benzamide and piperidine portions of the scaffold led to compounds with potent activity against HepG2 cancer cells. One derivative, compound 47, emerged as particularly potent, with an IC₅₀ value of 0.25 μM. nih.gov

HIF-1α Activation : Guided by principles of bioisosterism, another study designed and synthesized novel benzamide derivatives to act as activators of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a target in cancer therapy. Their preliminary in vitro results identified compounds with significant inhibitory bioactivity in HepG2 cells, with IC₅₀ values as low as 0.12 μM. nih.gov

Acetylcholinesterase Inhibition : The N-(piperidin-4-yl)benzamide core has been explored for developing treatments for Alzheimer's disease. One study synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their ability to inhibit acetylcholinesterase (AChE). The research discovered that adding a bulky group at the para position of the benzamide and an alkyl group on the amide nitrogen dramatically increased activity. nih.gov The most potent compound showed an IC₅₀ of 0.56 nM, demonstrating an 18,000-fold greater affinity for AChE over the related enzyme BuChE. nih.gov

The table below summarizes SAR findings for selected N-(piperidin-4-yl)benzamide derivatives evaluated for antitumor activity against the HepG2 cell line. nih.gov

| Compound ID | Modifications to Core Structure | IC₅₀ (μM) against HepG2 cells |

| 47 | (Structure details in source) | 0.25 |

| 48 | (Structure details in source) | 0.31 |

| 45 | (Structure details in source) | 0.49 |

| 46 | (Structure details in source) | 0.63 |

| 42 | (Structure details in source) | 1.02 |

This table is based on data presented in the study "Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells." For full structural details of each compound, please refer to the original publication.

These studies underscore how the this compound scaffold acts as a template, allowing for iterative modifications to optimize biological activity.

Contributions to Rational Drug Design and Development Principles

Rational drug design involves the deliberate and systematic creation of new drugs based on an understanding of the biological target's structure and function. The this compound scaffold and its analogues are frequently employed in such design strategies.

A compelling example of rational design is seen in the development of potent inhibitors for Rho-associated kinase-1 (ROCK1), a target for cardiovascular and neurological disorders. Researchers conducted a detailed molecular modeling study on a series of compounds based on the closely related N-ethyl-4-(pyridin-4-yl)benzamide core. peerj.com Using techniques like molecular docking, molecular dynamics (MD), and 3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR), they analyzed how 42 different compounds interacted with the ROCK1 enzyme. peerj.com

The 3D-QSAR models (CoMFA and CoMSIA) generated contour maps that visualized which regions of the molecule were favorable or unfavorable for steric and electrostatic interactions. peerj.com Based on these computational insights, the team designed forty new compounds with predicted higher activity. This approach, which moves from understanding the structure-activity relationship to designing improved molecules, is the essence of rational drug design. peerj.com

Further examples of rational design involving this scaffold include:

Hybrid Molecule Design : In the search for new Alzheimer's treatments, scientists are designing hybrid molecules or multi-target-directed ligands (MTDLs) that can interact with multiple pathological targets simultaneously. researchgate.net The benzamide-piperidine scaffold is a common feature in these rationally designed MTDLs targeting enzymes like acetylcholinesterase. researchgate.netnih.gov

Pharmacophore Hybridization : To develop novel NLRP3 inflammasome inhibitors, a strategy of pharmacophore hybridization was used. This involved combining the structural features of a known inhibitor with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, a close relative of the title compound, to generate new molecules with enhanced activity. mdpi.com

Applications as Chemical Probes for Biological Target Validation

A chemical probe is a small molecule used to engage a specific biological target, like a protein, in a cellular or in vivo setting. This allows researchers to study the target's function and validate it for therapeutic intervention. The N-(piperidin-4-yl)benzamide scaffold has been instrumental in creating such probes.

Key applications include:

Probing Sigma (σ) Receptors in Cancer : To investigate the role of sigma receptors in breast cancer, a radiolabeled derivative, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was synthesized. This compound served as a high-affinity chemical probe to study the density and binding characteristics of σ-1 and σ-2 receptors in MCF-7 breast cancer cells. The probe's high affinity (Kd = 26 nM) and high density of binding sites (Bmax = 4000 fmol/mg protein) allowed for detailed pharmacological characterization and confirmed the presence of these receptors in the cancer cells, validating them as potential imaging or therapeutic targets. researchgate.net

Validating Cell Cycle Pathways : As mentioned earlier, N-(piperidine-4-yl)benzamide derivatives were developed as potential antitumor agents. The most potent compound, compound 47, was used as a chemical probe to elucidate its mechanism of action. Western blot analysis showed that the compound inhibited the expression of cyclin B1 and enhanced the expression of p21 and p53. nih.gov This demonstrated that the compound induces cell cycle arrest through the p53/p21-dependent pathway, thus validating this pathway as a viable target for this class of molecules in hepatocarcinoma. nih.gov

Investigating Hypoxia-Inducible Factor 1 (HIF-1) : Derivatives of N-(piperidin-4-yl)benzamide were synthesized to act as activators of the HIF-1α pathway. The most active compounds were then used as probes to confirm their effect on downstream targets, showing they induced the expression of p21 and promoted apoptosis, thereby helping to validate the therapeutic strategy of targeting HIF-1α. nih.gov

Through these applications, the this compound scaffold and its derivatives provide researchers with powerful tools to explore complex biological systems, identify new drug targets, and validate therapeutic hypotheses long before a compound enters clinical trials.

Future Research Directions

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of N-substituted benzamides often involves the use of stoichiometric coupling reagents, which can lead to significant waste and purification challenges. bohrium.comscispace.com Future research will increasingly focus on the development of more sustainable and efficient "green" synthetic methods for N-ethyl-4-(piperidin-4-yl)benzamide and its analogues.

Catalytic Amidation: A primary goal is the advancement of catalytic methods for direct amide bond formation. sigmaaldrich.com This includes the use of boronic acid catalysts, which can facilitate the reaction between carboxylic acids and amines with high atom economy. sigmaaldrich.comrsc.org Research into earth-abundant metal catalysts is also a promising avenue for developing more cost-effective and environmentally friendly processes. bohrium.com The dehydrogenative coupling of alcohols and amines, catalyzed by transition metals like ruthenium, presents another innovative route that generates hydrogen gas as the only byproduct. sigmaaldrich.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govrsc.org The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity. nih.govthieme-connect.com Protocols using recyclable coupling agents, such as 2,2'-dipyridyldithiocarbonate (DPDTC), in tandem plug flow reactors have already shown promise for amide synthesis. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. arkat-usa.orgresearchgate.net This technique has been successfully applied to the synthesis of various benzamide (B126) derivatives and holds potential for the efficient production of this compound. researchgate.netyoutube.comnih.govyoutube.com

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing area of green chemistry. rsc.org Hydrolase-catalyzed reactions in low-water systems or the use of ATP-dependent enzymes can provide highly selective and sustainable routes to amide products. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for Conformational Dynamics

The biological activity of flexible molecules like this compound is intrinsically linked to their conformational preferences and dynamics. A deeper understanding of these aspects is crucial for rational drug design.

Advanced NMR Spectroscopy: Techniques such as Variable Temperature NMR (VT-NMR) are invaluable for studying the dynamic behavior of molecules in solution, including the interconversion of conformers. optica.orgcopernicus.org For complex structures, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide detailed information about through-space proton proximities, helping to elucidate the three-dimensional structure and conformational preferences. arxiv.orgreddit.comresearchgate.netcolumbia.eduindiana.edunih.gov These methods can reveal the relative orientations of the piperidine (B6355638) ring and its substituents, which is critical for understanding receptor binding. arxiv.orgcolumbia.edu

Computational Analysis: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. nih.govresearchgate.netresearchgate.net These computational methods can predict the relative energies of different conformers, rotational barriers, and the influence of substituents on conformational equilibria. nih.govresearchgate.netnih.gov By combining experimental NMR data with DFT calculations, a more complete and accurate picture of the conformational landscape of this compound and its derivatives can be achieved. researchgate.netresearchgate.net

Refinement and Application of Predictive Computational Models for Structure-Based Design

Computational modeling plays a pivotal role in modern drug discovery, enabling the prediction of biological activity and guiding the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For N-ethyl-4-(pyridin-4-yl)benzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to create predictive models. Current time information in Vanderburgh County, US. These models generate contour maps that highlight regions where steric, electrostatic, and other properties can be modified to enhance activity. Current time information in Vanderburgh County, US.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. beilstein-journals.orgbeilstein-journals.org For this compound-based inhibitors, docking studies can reveal key interactions with amino acid residues. researchgate.net Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the dynamic behavior of the system over time, helping to refine the understanding of binding mechanisms. scispace.comresearchgate.net

The integration of these computational techniques allows for the virtual screening of large compound libraries and the rational design of new derivatives with improved potency and selectivity. beilstein-journals.orgbeilstein-journals.org

Design and Synthesis of Next-Generation Analogues for Mechanistic Insight and Research Tool Development

The this compound scaffold serves as a versatile starting point for the design and synthesis of novel analogues. These next-generation compounds can be tailored to probe biological mechanisms and serve as valuable research tools.

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: The systematic modification of the this compound structure is crucial for elucidating SAR. core.ac.uk This involves exploring a wide range of substituents on the benzamide ring, the piperidine nitrogen, and the ethyl group to understand how these changes affect biological activity. thieme-connect.comcore.ac.uk The synthesis of diverse libraries of analogues allows for a comprehensive exploration of the chemical space around the core scaffold. optica.orgacs.org

Development of Research Probes: Analogues of this compound can be designed as specific probes to investigate biological pathways. For example, by incorporating fluorescent tags or photoaffinity labels, these compounds can be used to identify and characterize their protein targets. The development of such tools is essential for advancing our understanding of the underlying biology.

Molecular Hybridization: The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, can be applied to the this compound framework. researchgate.net This strategy aims to create new compounds with dual or enhanced biological activities. nih.gov By strategically combining the this compound moiety with other known active fragments, novel therapeutic agents with unique pharmacological profiles can be developed.

Q & A

Basic Synthesis and Purification

Q: What are the key steps and methodological considerations for synthesizing N-ethyl-4-(piperidin-4-yl)benzamide? A:

- Core steps :

- Piperidine ring construction : Alkylation or cyclization of precursors (e.g., 4-aminopiperidine derivatives).

- Amide coupling : React piperidine-4-amine with ethyl-substituted benzoyl chloride using coupling agents (e.g., DCC/DMAP) in anhydrous solvents (e.g., DCM) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethyl methyl ketone) to achieve >95% purity .

- Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Use triethylamine as a base to neutralize HCl byproducts .

Advanced Synthetic Challenges

Q: How can researchers address challenges in scaling up the synthesis of N-ethyl-4-(piperidin-4-yl)benzamide for preclinical studies? A:

- Process optimization :

- Continuous flow reactors : Improve mixing efficiency and reduce reaction time .

- Catalyst screening : Test palladium or nickel catalysts for coupling steps to enhance yield (>80%) .

- Impurity control : Monitor intermediates via HPLC (C18 column, UV detection at 254 nm) to identify byproducts (e.g., over-alkylated derivatives) .

Structural Elucidation Techniques

Q: Which analytical methods are critical for confirming the structure of N-ethyl-4-(piperidin-4-yl)benzamide? A:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and benzamide carbonyl (δ 165–170 ppm) .

- X-ray crystallography : Determine bond lengths (e.g., C–N: 1.46–1.52 Å) and space group (e.g., Pbca for orthorhombic systems) .

- Mass spectrometry (MS) : Confirm molecular ion peak ([M+H]+ at m/z 263) .

Conformational Analysis and Bioactivity

Q: How does the molecular conformation of N-ethyl-4-(piperidin-4-yl)benzamide influence its biological activity? A:

- Piperidine ring conformation : Half-chair or chair conformations (determined via X-ray crystallography) affect interactions with target proteins (e.g., kinases) .

- Dihedral angles : Substituent orientation (e.g., ethyl group) impacts binding pocket accessibility. Computational modeling (MD simulations) predicts optimal angles (e.g., 89° between aromatic rings) .

In Vitro Biological Assay Design

Q: How should researchers design assays to evaluate the anticancer activity of N-ethyl-4-(piperidin-4-yl)benzamide? A:

- Cell line selection : Use HepG2 (liver cancer) or A549 (lung cancer) cell lines for IC50 determination .

- Dose-response curves : Test concentrations (1–100 µM) over 48–72 hours. Include controls (e.g., sorafenib) and measure viability via MTT assay .

- Data validation : Replicate experiments (n=3) and use ANOVA for statistical significance (p<0.05) .

Mechanism of Action Studies

Q: What methodologies are effective for identifying the biological targets of N-ethyl-4-(piperidin-4-yl)benzamide? A:

- Kinase profiling : Screen against 100+ kinases (e.g., Akt, RAF) using competitive binding assays (ATP concentration: 10 µM) .

- siRNA knockdown : Silence candidate targets (e.g., PI3K) and assess changes in compound efficacy .

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified receptors (e.g., EGFR) .

Structure-Activity Relationship (SAR) Optimization

Q: How can researchers optimize N-ethyl-4-(piperidin-4-yl)benzamide for enhanced potency and selectivity? A:

- Substituent modifications :

- In silico modeling : Use Schrödinger Suite for docking studies (Glide XP mode) to predict binding poses .

Addressing Data Contradictions

Q: How should discrepancies between in vitro and in vivo efficacy data be resolved? A:

- Bioavailability checks : Measure plasma concentrations via LC-MS/MS after oral administration (dose: 10 mg/kg) .

- Metabolite profiling : Identify active/inactive metabolites using hepatic microsomes .

- Orthogonal assays : Validate results with 3D tumor spheroids or patient-derived xenografts (PDX) .

Enantiomer Separation

Q: What techniques are recommended for resolving enantiomers of N-ethyl-4-(piperidin-4-yl)benzamide? A:

- Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol = 90:10, flow rate: 1 mL/min) .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) .

Toxicity Mitigation Strategies

Q: How can researchers reduce off-target toxicity while maintaining efficacy? A:

Retrosynthesis Analysis